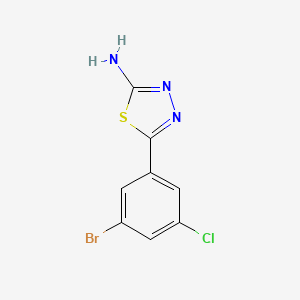
8-Vinyl-1-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Vinyl-1-naphthalenamine is an organic compound with the molecular formula C16H13N It is a derivative of naphthalene, characterized by the presence of a vinyl group at the 8th position and an amine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Vinyl-1-naphthalenamine typically involves the reaction of 1-naphthylamine with acetylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures. The process involves the formation of a vinyl group at the 8th position of the naphthalene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Vinyl-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 8-Ethyl-1-naphthalenamine.
Substitution: Halogenated naphthalenamine derivatives.
Scientific Research Applications
8-Vinyl-1-naphthalenamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Vinyl-1-naphthalenamine involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, enhancing its reactivity. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and cellular processes.
Comparison with Similar Compounds
1-Naphthylamine: Similar structure but lacks the vinyl group.
2-Naphthylamine: Isomer with the amine group at the 2nd position.
8-Ethyl-1-naphthalenamine: Reduction product of 8-Vinyl-1-naphthalenamine.
Uniqueness: this compound is unique due to the presence of both the vinyl and amine groups, which confer distinct chemical reactivity and potential applications. The vinyl group enhances its ability to participate in polymerization reactions, while the amine group provides sites for further functionalization.
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
8-ethenylnaphthalen-1-amine |
InChI |
InChI=1S/C12H11N/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h2-8H,1,13H2 |
InChI Key |
BXUFHTLARJSZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC2=C1C(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)

![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)




![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)

![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)


![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)
